molecular formula C15H13ClN2S2 B5853118 4-[(4-chlorobenzyl)thio]-6-ethylthieno[2,3-d]pyrimidine

4-[(4-chlorobenzyl)thio]-6-ethylthieno[2,3-d]pyrimidine

Cat. No. B5853118
M. Wt: 320.9 g/mol
InChI Key: NNJPSZHLIBGLSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-chlorobenzyl)thio]-6-ethylthieno[2,3-d]pyrimidine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, and its synthesis method and mechanism of action have been widely researched.

Mechanism of Action

The mechanism of action of 4-[(4-chlorobenzyl)thio]-6-ethylthieno[2,3-d]pyrimidine is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to the suppression of inflammation, tumor growth, and viral replication.
Biochemical and Physiological Effects:
Studies have shown that 4-[(4-chlorobenzyl)thio]-6-ethylthieno[2,3-d]pyrimidine has various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, inhibit tumor cell proliferation, and reduce viral replication. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(4-chlorobenzyl)thio]-6-ethylthieno[2,3-d]pyrimidine in lab experiments is its high purity and yield. This compound is also relatively easy to synthesize, making it readily available for use in research. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret research results.

Future Directions

There are many potential future directions for research on 4-[(4-chlorobenzyl)thio]-6-ethylthieno[2,3-d]pyrimidine. Some possible areas of study include its potential use in treating other neurological disorders, its effects on the immune system, and its potential use in combination with other drugs to enhance its therapeutic effects.
In conclusion, 4-[(4-chlorobenzyl)thio]-6-ethylthieno[2,3-d]pyrimidine is a promising compound that has shown potential in various scientific research studies. Its synthesis method, mechanism of action, and biochemical and physiological effects have been extensively studied. While there are limitations to using this compound in research, there are also many potential future directions for further study.

Synthesis Methods

The synthesis of 4-[(4-chlorobenzyl)thio]-6-ethylthieno[2,3-d]pyrimidine involves the reaction of 4-chlorobenzyl chloride with ethylthiourea in the presence of a base. This reaction leads to the formation of the desired compound in high yield and purity.

Scientific Research Applications

4-[(4-chlorobenzyl)thio]-6-ethylthieno[2,3-d]pyrimidine has been used in various scientific research studies. This compound has been found to have potential anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]-6-ethylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2S2/c1-2-12-7-13-14(17-9-18-15(13)20-12)19-8-10-3-5-11(16)6-4-10/h3-7,9H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJPSZHLIBGLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=CN=C2SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Chlorophenyl)methylsulfanyl]-6-ethylthieno[2,3-d]pyrimidine

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